Nesacaine

Description

Properties

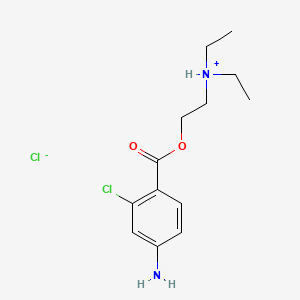

IUPAC Name |

2-(4-amino-2-chlorobenzoyl)oxyethyl-diethylazanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O2.ClH/c1-3-16(4-2)7-8-18-13(17)11-6-5-10(15)9-12(11)14;/h5-6,9H,3-4,7-8,15H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKQYDBPUCZLRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH+](CC)CCOC(=O)C1=C(C=C(C=C1)N)Cl.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Nesacaine (Chloroprocaine) on Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nesacaine®, the brand name for chloroprocaine (B85988) hydrochloride, is a fast-acting local anesthetic of the ester class. Its clinical efficacy in providing rapid and short-duration anesthesia is primarily attributed to its interaction with voltage-gated sodium channels (Navs). These transmembrane proteins are fundamental to the initiation and propagation of action potentials in excitable cells, including neurons. By blocking these channels, Nesacaine interrupts the transmission of nerve impulses, leading to a localized loss of sensation.

This technical guide provides a detailed exploration of the core mechanism of action of Nesacaine on voltage-gated sodium channels. It is intended for an audience of researchers, scientists, and drug development professionals, offering a comprehensive overview of the biophysical and pharmacological principles underlying its anesthetic effect. The guide will delve into the concepts of tonic and use-dependent block, the state-dependent affinity of Nesacaine for the channel, and the experimental methodologies used to characterize these interactions.

The Target: Voltage-Gated Sodium Channels

Voltage-gated sodium channels are complex transmembrane proteins responsible for the rapid influx of sodium ions that depolarizes the cell membrane during an action potential. They are composed of a large alpha subunit, which forms the ion-conducting pore, and one or more smaller beta subunits that modulate channel function. The alpha subunit is organized into four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The S5 and S6 segments from each domain line the central pore, while the S4 segments act as voltage sensors.

These channels can exist in three primary conformational states:

-

Resting (Closed) State: At the resting membrane potential, the channel is closed but available to be opened by a depolarizing stimulus.

-

Open (Activated) State: Upon membrane depolarization, the channel rapidly opens, allowing sodium ions to flow into the cell.

-

Inactivated State: Shortly after opening, the channel enters a non-conductive, inactivated state from which it cannot be immediately reopened. The membrane must repolarize for the channel to return to the resting state.

Core Mechanism of Action: State-Dependent Blockade

The primary mechanism by which Nesacaine and other local anesthetics exert their effect is through the blockade of the voltage-gated sodium channel pore. This interaction is not static; rather, it is highly dependent on the conformational state of the channel. This principle is known as the modulated receptor hypothesis , which posits that the affinity of the local anesthetic for its binding site is modulated by the channel's state.[1]

Nesacaine exhibits a significantly higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[1] This state-dependent binding leads to two distinct types of blockade: tonic block and use-dependent (or phasic) block.

Tonic Block: Inhibition of Resting Channels

Tonic block refers to the inhibition of sodium channels that occurs when the nerve is at its resting potential and has not been recently stimulated. In this state, Nesacaine binds to the closed channels with low affinity. While this interaction contributes to the overall anesthetic effect, it is generally less potent than the block observed during high-frequency nerve activity.

Use-Dependent (Phasic) Block: Enhanced Inhibition with Activity

Use-dependent block is a key feature of the clinical efficacy of local anesthetics. It describes the phenomenon where the degree of sodium channel inhibition increases with the frequency of nerve stimulation.[2] During a train of action potentials, a greater proportion of sodium channels cycle through the open and inactivated states. As Nesacaine has a higher affinity for these states, repeated stimulation leads to a cumulative increase in the number of blocked channels.[2] This results in a more profound and rapid onset of nerve block in actively firing neurons, such as those transmitting pain signals.

The following diagram illustrates the signaling pathway of Nesacaine's interaction with voltage-gated sodium channels, highlighting the different channel states and the preferential binding of the anesthetic.

Quantitative Analysis of Sodium Channel Blockade

While specific quantitative data for the interaction of chloroprocaine with various voltage-gated sodium channel isoforms are limited in the publicly available literature, data from other well-characterized local anesthetics such as lidocaine (B1675312) and bupivacaine (B1668057) can provide a framework for understanding the principles of tonic and use-dependent block. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a drug.

Table 1: Tonic and Use-Dependent Block of Sodium Channels by Local Anesthetics (Illustrative Data)

| Local Anesthetic | Preparation | Block Type | IC50 (µM) | Reference |

| Lidocaine | Dorsal Horn Neurons | Tonic | 112 | [3] |

| Bupivacaine | Dorsal Horn Neurons | Tonic | 26 | [3] |

| Ropivacaine | Dorsal Horn Neurons | Tonic (Vh = -80 mV) | 117.3 | [4] |

| Ropivacaine | Dorsal Horn Neurons | Tonic (Vh = -60 mV) | 74.3 | [4] |

The data in Table 1 illustrate that the potency of tonic block can vary between different local anesthetics. Furthermore, the voltage-dependence of the block is evident with ropivacaine, which shows a lower IC50 (higher potency) at a more depolarized holding potential, where a larger fraction of channels are in the inactivated state.

Experimental Protocols for Assessing Sodium Channel Blockade

The characterization of the interaction between local anesthetics and voltage-gated sodium channels is primarily conducted using electrophysiological techniques, with the whole-cell patch-clamp method being the gold standard.

Whole-Cell Patch-Clamp Technique

This technique allows for the recording of ionic currents across the entire cell membrane of an isolated neuron. A glass micropipette with a very fine tip is sealed onto the surface of the cell membrane. The membrane patch within the pipette is then ruptured, providing electrical access to the cell's interior. This configuration enables the researcher to control the membrane potential (voltage-clamp) and measure the resulting sodium currents.

The following diagram outlines a typical experimental workflow for assessing the effects of a local anesthetic on voltage-gated sodium channels using the whole-cell patch-clamp technique.

Voltage Protocols

Specific voltage protocols are applied to the neuron to elicit and measure tonic and use-dependent block.

-

Tonic Block Protocol: To measure tonic block, the cell is held at a hyperpolarized membrane potential (e.g., -100 mV) where most channels are in the resting state. A single depolarizing pulse is then applied to elicit a sodium current. The reduction in the peak current amplitude in the presence of the drug compared to the control condition provides a measure of tonic block.

-

Use-Dependent Block Protocol: To assess use-dependent block, a train of depolarizing pulses at a specific frequency (e.g., 10 Hz) is applied. The progressive decrease in the peak sodium current amplitude with each pulse in the train indicates the extent of use-dependent block.

The logical relationship between the different channel states and the binding affinities of local anesthetics is summarized in the following diagram.

References

- 1. Voltage Clamp Protocol (Theory) : Neuron Simulation Virtual Lab (pilot) : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 2. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blockade of Na+ and K+ currents by local anesthetics in the dorsal horn neurons of the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A molecular basis for the different local anesthetic affinities of resting versus open and inactivated states of the sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

2-chloroprocaine hydrochloride chemical properties and solubility

An In-depth Technical Guide to the Chemical Properties and Solubility of 2-Chloroprocaine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the core chemical properties and solubility profile of 2-chloroprocaine hydrochloride, a short-acting local anesthetic of the ester type.[1][2] Intended for researchers, scientists, and drug development professionals, this document consolidates critical physicochemical data into a structured format. It details experimental methodologies for the determination of these properties and utilizes visualizations to illustrate key structural-property relationships and experimental workflows.

Core Chemical Properties

2-Chloroprocaine hydrochloride, chemically designated as 2-(diethylamino)ethyl 4-amino-2-chlorobenzoate monohydrochloride, is a white, crystalline, odorless powder.[1][3][4][5] Its chemical structure is distinguished by an ester linkage, which is susceptible to rapid hydrolysis by plasma pseudocholinesterases, and a chlorine atom on the benzene (B151609) ring, which influences its metabolic rate.[1][2][5] The commercially available solutions typically have a pH between 2.7 and 4.0.[1][6]

The fundamental chemical properties of 2-chloroprocaine hydrochloride are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀Cl₂N₂O₂ | [5][7][8] |

| Molecular Weight | 307.22 g/mol | [3][7][8][9] |

| Appearance | White crystalline powder | [1][3] |

| Melting Point | 173-178 °C | [3][4][7][8] |

| pKa | 8.7 | [10][11] |

| logP (Octanol/Water) | 2.86 | [4] |

| CAS Registry Number | 3858-89-7 | [3][5][7][10] |

Solubility Profile

The solubility of 2-chloroprocaine hydrochloride is a critical parameter for its formulation and administration. As a hydrochloride salt, it exhibits enhanced water solubility compared to its free base form.[12] It is soluble in water, very soluble in chloroform, and slightly soluble in alcohol.[1][4] The quantitative solubility data in various solvents are presented below.

| Solvent | Solubility | Molar Concentration (approx.) | Source |

| Water | 100 mg/mL | 325.50 mM | [13] |

| 61 mg/mL (at 25°C) | 198.55 mM | [9] | |

| ~45.5 mg/mL (1g in 22mL at 20°C) | ~148.10 mM | [4] | |

| DMSO | 83.33 mg/mL | 271.24 mM | [13] |

| 61 mg/mL (at 25°C) | 198.55 mM | [9] | |

| Ethanol (95%) | ~10 mg/mL (1g in 100mL) | ~32.55 mM | [4] |

| Methanol | Slightly Soluble | Not specified | [3] |

| Ethanol | Insoluble | - | [9] |

Note: Solubility values can vary slightly due to experimental conditions and batch-to-batch variations.[9] For aqueous solutions, ultrasonic assistance may be required to achieve complete dissolution.[13]

Key Methodologies

The determination of the chemical and physical properties of 2-chloroprocaine hydrochloride involves a range of standard analytical techniques.

Assay and Identification

The identity and purity of 2-chloroprocaine hydrochloride are typically confirmed using spectroscopic and chromatographic methods as outlined in pharmacopeial monographs.

-

Infrared (IR) Spectroscopy: An IR spectrum of the sample is compared against a reference standard (e.g., USP Chloroprocaine Hydrochloride RS) to confirm its molecular structure.[14]

-

High-Performance Liquid Chromatography (HPLC): An HPLC method is used for assay and the determination of organic impurities. A standard protocol involves a C18 column with a gradient mobile phase of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) at pH 3.5) and acetonitrile, with UV detection at approximately 294 nm.[14] The percentage of the active pharmaceutical ingredient (API) is calculated by comparing the peak response of the sample solution to that of a standard solution of known concentration.[14]

-

Chloride Test: A simple chemical identification test is performed to confirm the presence of the hydrochloride salt.[14]

Determination of pKa

The acid dissociation constant (pKa) is a measure of the extent of ionization of a molecule in solution. For a compound like 2-chloroprocaine hydrochloride, this is typically determined by potentiometric titration .

-

Preparation: A precise amount of the compound is dissolved in a suitable solvent, usually water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

Measurement: The pH of the solution is measured continuously using a calibrated pH meter as the titrant is added.

-

Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated forms of the molecule are equal.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility is commonly determined using the isothermal shake-flask method.

-

Sample Preparation: An excess amount of 2-chloroprocaine hydrochloride powder is added to a series of vials, each containing a precise volume of the desired solvent (e.g., water, ethanol, DMSO).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the samples are allowed to stand, or are centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A filtered aliquot of the supernatant (the saturated solution) is carefully removed and diluted. The concentration of the dissolved 2-chloroprocaine hydrochloride in the aliquot is then determined using a validated analytical method, such as HPLC with UV detection.[14]

Visualizations

The following diagrams illustrate the relationship between the molecular structure and key properties, and a typical workflow for solubility determination.

References

- 1. Chloroprocaine Hydrochloride Monograph for Professionals - Drugs.com [drugs.com]

- 2. CHLOROPROCAINE CAS#: 133-16-4 [m.chemicalbook.com]

- 3. Cas 3858-89-7,Chloroprocaine hydrochloride | lookchem [lookchem.com]

- 4. Chloroprocaine | C13H19ClN2O2 | CID 8612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chloroprocaine Hydrochloride | C13H20Cl2N2O2 | CID 441348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. Chloroprocaine hydrochloride(3858-89-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. Chloroprocaine HCl产品说明书 [selleck.cn]

- 10. Chloroprocaine - Wikipedia [en.wikipedia.org]

- 11. Chloroprocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. trungtamthuoc.com [trungtamthuoc.com]

The Genesis of a Fleeting Numbness: A Technical History of Chloroprocaine

For Immediate Release

PÜSPÖKLADÁNYI, HU – In the annals of local anesthesia, the story of chloroprocaine (B85988) represents a pivotal chapter in the quest for safe and effective pain control. This technical guide delves into the history and discovery of chloroprocaine, a local anesthetic born from the chemical modification of its predecessor, procaine (B135). Developed to address the need for a rapidly acting and short-lived anesthetic, chloroprocaine carved a niche in specific medical procedures where its transient effects proved advantageous. This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of its synthesis, mechanism of action, and the experimental methodologies used to characterize its unique properties.

From Cocaine to a Safer Alternative: The Dawn of Procaine

The journey to chloroprocaine begins with the advent of local anesthesia itself. The use of cocaine as the first local anesthetic in the late 19th century was a medical breakthrough, but its significant toxicity and addictive properties spurred a search for safer alternatives. The German chemist Alfred Einhorn was a key figure in this endeavor. In 1905, Einhorn successfully synthesized procaine, which he named Novocain.[1][2][3][4] Procaine, an ester of para-aminobenzoic acid, offered a much-improved safety profile compared to cocaine and quickly became the standard local anesthetic for several decades.[1][5]

The Emergence of Chloroprocaine: A Modification for Rapidity

Building on the foundation of procaine, scientists continued to explore structural modifications to enhance its anesthetic properties. Chloroprocaine, chemically 2-(diethylamino)ethyl 4-amino-2-chlorobenzoate, is a chlorinated derivative of procaine.[6][7] This seemingly minor addition of a chlorine atom to the procaine molecule resulted in a compound with a significantly faster onset of action and a much shorter duration of effect.[1][4] The synthesis of chloroprocaine was a logical progression in the field, aiming to create an anesthetic with a rapid, reliable, and brief action, making it ideal for short surgical procedures.

Synthesis of Chloroprocaine Hydrochloride

The synthesis of chloroprocaine hydrochloride typically involves a multi-step process. One common method is outlined in U.S. Patent 2,460,139.[1] The general scheme involves the esterification of 2-chloro-4-aminobenzoic acid with 2-diethylaminoethanol. A more detailed, generalized laboratory-scale synthesis is described below.

Experimental Protocols

Synthesis of 2-Chloroprocaine Hydrochloride

Materials:

-

2-chloro-4-nitrobenzoic acid

-

Thionyl chloride

-

2-diethylaminoethanol

-

Xylene

-

Para-toluenesulfonic acid (catalyst)

-

Ammonium (B1175870) chloride

-

Iron powder

-

Hydrochloric acid

Procedure:

-

Esterification: 2-chloro-4-nitrobenzoic acid and 2-diethylaminoethanol are dissolved in a reaction solvent such as xylene. A catalyst, for example, para-toluenesulfonic acid, is added to the mixture. The reaction mixture is heated to reflux for a specific period (e.g., 2-8 hours) to facilitate the esterification reaction, yielding an aqueous solution of nitrochlorcaine.[8][9]

-

Reduction: To the aqueous solution of nitrochlorcaine, ammonium chloride and iron powder are added. The mixture is then heated to carry out the reduction of the nitro group to an amino group, forming the chloroprocaine base.[8][9]

-

Salt Formation and Purification: The resulting crude chloroprocaine is then acidified with hydrochloric acid to form chloroprocaine hydrochloride. The product is subsequently purified through recrystallization to obtain the final, high-purity compound.[8]

Physicochemical and Pharmacological Properties

The addition of the chlorine atom to the benzene (B151609) ring of procaine alters its physicochemical properties, which in turn influences its pharmacological profile. Key properties of chloroprocaine and other local anesthetics are summarized in the tables below.

| Property | Chloroprocaine | Procaine | Lidocaine | Bupivacaine |

| Molecular Weight ( g/mol ) | 270.77 | 236.31 | 234.34 | 288.43 |

| pKa | 8.7[1][4] | ~8.9 | ~7.9 | 8.1[10] |

| Lipid Solubility (Partition Coefficient) | Moderate | Low | Moderate | High[10] |

| Protein Binding (%) | Low | ~6 | ~65[11] | ~95[10][11] |

| Onset of Action | Very Fast (3-5 min)[1] | Slow | Fast | Slow |

| Duration of Action | Short (30-60 min) | Short | Moderate | Long |

Table 1: Comparative Physicochemical and Pharmacological Properties of Local Anesthetics.

| Anesthetic | Administration Route | LD50 (mg/kg) | CD50 (mg/kg) |

| Chloroprocaine | Intravenous (mice) | 97[12] | - |

| Chloroprocaine | Subcutaneous (mice) | 950[12] | - |

| Lidocaine | Subcutaneous (mice) | - | Bupivacaine CD50 x 4[2] |

| Bupivacaine | Subcutaneous (mice) | Slightly > CD50[2] | Lidocaine CD50 / 4[2] |

Table 2: Comparative Toxicity of Local Anesthetics in Mice.

Mechanism of Action: Blocking the Sodium Gateway

Like all local anesthetics, chloroprocaine exerts its effect by blocking the propagation of nerve impulses. The primary target for this action is the voltage-gated sodium channel in the neuronal cell membrane.[5][13][14][15][16]

The mechanism can be summarized in the following steps:

-

Penetration: In its uncharged (lipid-soluble) form, chloroprocaine penetrates the nerve cell membrane.[17][18]

-

Ionization: Once inside the slightly more acidic cytoplasm of the neuron, the chloroprocaine molecule re-equilibrates, with a larger proportion becoming protonated (charged).[15][18]

-

Channel Blockade: The charged form of chloroprocaine then binds to a specific receptor site within the pore of the voltage-gated sodium channel.[5][13][15] This binding action physically obstructs the influx of sodium ions, which is essential for the depolarization phase of an action potential.[13][15]

-

Conduction Blockade: By preventing the influx of sodium, chloroprocaine raises the threshold for electrical excitation and slows the rate of rise of the action potential, ultimately preventing its propagation along the nerve fiber.[7][19] This results in a localized and reversible interruption of nerve conduction, leading to the sensation of numbness.

Mechanism of chloroprocaine action on a voltage-gated sodium channel.

Experimental Evaluation of Anesthetic Properties

The characterization of a new local anesthetic like chloroprocaine requires rigorous experimental evaluation to determine its potency, onset, duration, and toxicity. Animal models have historically been crucial in these assessments.

In Vitro Frog Sciatic Nerve Block

This classic method provides a direct measure of a local anesthetic's ability to block nerve conduction.

Protocol:

-

Preparation: A sciatic nerve is dissected from a frog (e.g., Rana pipiens) and mounted in a nerve chamber with stimulating and recording electrodes.[6][20][21][22][23]

-

Stimulation and Recording: The nerve is stimulated with a supramaximal electrical stimulus, and the compound action potential (CAP) is recorded.

-

Application of Anesthetic: The nerve is bathed in a solution containing a specific concentration of the local anesthetic.

-

Measurement: The amplitude of the CAP is measured over time. The time taken to achieve a certain percentage of block (e.g., 50% or 100%) is recorded to determine the onset of action. The duration of the block is measured by the time it takes for the CAP to return to its baseline amplitude after the anesthetic is washed out.[22][23]

Workflow for the in vitro frog sciatic nerve block experiment.

In Vivo Animal Models for Potency and Toxicity

Infiltration Anesthesia in Guinea Pigs:

This model assesses the anesthetic's effectiveness when infiltrated directly into the tissue.

Protocol:

-

Preparation: The back of a guinea pig is shaved.

-

Intradermal Injection: A small volume of the local anesthetic solution is injected intradermally, raising a wheal.

-

Sensory Testing: The anesthetized area is tested for sensation at regular intervals using a mechanical stimulus (e.g., a pinprick). The absence of a flinch or vocalization indicates a successful block.

-

Measurement: The onset of anesthesia is the time to the first negative response, and the duration is the time until the return of sensation.[24][25]

Surface Anesthesia in Rabbits:

This model evaluates the anesthetic's ability to numb mucous membranes.

Protocol:

-

Application: A drop of the local anesthetic solution is instilled into the conjunctival sac of a rabbit's eye.[24][25]

-

Corneal Reflex Testing: The cornea is gently touched with a fine probe (e.g., a hair) at set intervals. The absence of a blink reflex indicates anesthesia.

-

Measurement: The onset is the time to the abolition of the corneal reflex, and the duration is the time until the reflex returns.

Conclusion

The discovery and development of chloroprocaine marked a significant advancement in the field of local anesthesia. Its unique properties of rapid onset and short duration of action, a direct result of its chemical structure, filled a specific need in clinical practice. The experimental methodologies developed to characterize its pharmacology not only established its clinical utility but also contributed to a deeper understanding of the structure-activity relationships of local anesthetics. While newer agents have since been developed, the story of chloroprocaine remains a testament to the ongoing pursuit of precision and safety in anesthetic drug development.

References

- 1. Chloroprocaine - Wikipedia [en.wikipedia.org]

- 2. Mixtures of local anesthetics are no more toxic than the parent drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Local anesthetic systemic toxicity and animal models for rescue paradigms: can pigs fly? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chloroprocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Evaluation in vitro of the local anesthetic effect by means of the dose/stabilization effect curve] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chloroprocaine | C13H19ClN2O2 | CID 8612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN105968019A - Preparation method of chloroprocaine hydrochloride - Google Patents [patents.google.com]

- 9. Preparation method of chloroprocaine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 10. clinmedjournals.org [clinmedjournals.org]

- 11. resources.wfsahq.org [resources.wfsahq.org]

- 12. drugs.com [drugs.com]

- 13. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. derangedphysiology.com [derangedphysiology.com]

- 19. Chloroprocaine Hydrochloride | C13H20Cl2N2O2 | CID 441348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Magnesium enhances local anesthetic nerve block of frog sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Subblocking concentrations of local anesthetics: effects on impulse generation and conduction in single myelinated sciatic nerve axons in frog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effects of local anesthetics on compound action potentials generated from the frog sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. ijbamr.com [ijbamr.com]

- 25. researchgate.net [researchgate.net]

The Kinetics of Nesacaine (Chloroprocaine) Metabolism by Plasma Pseudocholinesterase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nesacaine (chloroprocaine) is an ester-based local anesthetic distinguished by its rapid onset and short duration of action, primarily due to its efficient hydrolysis by plasma pseudocholinesterase (butyrylcholinesterase). This rapid metabolism is a key factor in its favorable safety profile, particularly in contexts like obstetric anesthesia.[1][2] Understanding the kinetics of this enzymatic degradation is crucial for predicting drug efficacy, patient response variability, and potential drug interactions. This technical guide provides an in-depth analysis of the metabolism of Nesacaine by plasma pseudocholinesterase, presenting key kinetic data, detailed experimental protocols for its characterization, and visual representations of the metabolic pathway and experimental workflows.

Introduction

Nesacaine, the 2-chloro derivative of procaine, is a local anesthetic of the ester class. Its pharmacological activity is terminated by enzymatic hydrolysis in the plasma, a reaction catalyzed by pseudocholinesterase (PChE), also known as butyrylcholinesterase (BChE).[3][4][5] This process is remarkably rapid, with the in vivo half-life of Nesacaine in maternal plasma being approximately 3.1 minutes.[6] The hydrolysis results in the formation of two primary metabolites: 2-chloro-4-aminobenzoic acid (CABA) and beta-diethylaminoethanol.[1][5] These metabolites are then excreted renally.[7] The efficiency of this metabolic pathway minimizes systemic toxicity and placental transfer, making Nesacaine a drug of choice in specific clinical scenarios.[1][2]

Genetic variations in the BCHE gene can lead to atypical pseudocholinesterase with reduced enzymatic activity, which can significantly prolong the effects of Nesacaine.[8][9] Therefore, a thorough understanding of the kinetic parameters of Nesacaine metabolism is of significant clinical and pharmacological importance.

Enzymatic Hydrolysis of Nesacaine

The metabolic breakdown of Nesacaine is a classic example of Michaelis-Menten kinetics. The enzyme, plasma pseudocholinesterase, binds to the substrate, Nesacaine, to form an enzyme-substrate complex. This complex then undergoes hydrolysis, releasing the products and regenerating the free enzyme.

Signaling Pathway

The enzymatic reaction can be visualized as a straightforward pathway:

Caption: Metabolic pathway of Nesacaine hydrolysis by plasma pseudocholinesterase.

Quantitative Kinetic Data

The kinetics of Nesacaine hydrolysis have been characterized, revealing differences based on the genetic makeup of an individual's plasma pseudocholinesterase. The Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max) are key parameters in describing this interaction. A lower K_m value indicates a higher affinity of the enzyme for the substrate.

The following table summarizes the kinetic parameters for the hydrolysis of 2-chloroprocaine by different pseudocholinesterase genotypes.

| Pseudocholinesterase Genotype | Substrate | Michaelis-Menten Constant (K_m) (µM) | Maximum Velocity (V_max) (nmol/min/ml serum) |

| Homozygous Typical | Procaine | 5.0 | 18.6 ± 0.9 |

| 2-Chloroprocaine | 8.2 | 98.4 ± 2.1 | |

| Heterozygous | Procaine | 6.2 | Similar to typical |

| 2-Chloroprocaine | 17 | Similar to typical | |

| Homozygous Atypical | Procaine | 14.7 | Similar to typical |

| 2-Chloroprocaine | 103 | Similar to typical | |

| Data sourced from a study utilizing ultraviolet spectrophotometry.[10] |

Experimental Protocols

The determination of kinetic parameters for Nesacaine metabolism by pseudocholinesterase involves in vitro assays that measure the rate of substrate disappearance or product formation over time.

General Experimental Workflow

The overall process for determining the kinetic parameters is outlined below:

Caption: Workflow for determining the kinetic parameters of Nesacaine hydrolysis.

Detailed Methodology: UV-Vis Spectrophotometry

This protocol is based on the methodology described for determining the kinetics of 2-chloroprocaine hydrolysis.[10]

Objective: To determine the K_m and V_max of Nesacaine hydrolysis by plasma pseudocholinesterase using UV-Vis spectrophotometry.

Materials:

-

Human serum samples (as the source of pseudocholinesterase)

-

Nesacaine (2-chloroprocaine hydrochloride) standard

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

UV-Vis spectrophotometer with temperature control (e.g., double-beam)

-

Quartz cuvettes

-

Micropipettes

-

Water bath or incubator set to 37°C

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Nesacaine in the assay buffer.

-

From the stock solution, prepare a series of dilutions to achieve a range of final concentrations (e.g., 5 µM to 100 µM).

-

Centrifuge human blood samples to obtain serum. The serum can be used fresh or stored frozen.

-

-

Spectrophotometer Setup:

-

Set the spectrophotometer to the wavelength of maximum absorbance for Nesacaine (e.g., 300 nm, though this should be empirically determined).[10]

-

Set the temperature of the cuvette holder to 37°C.

-

-

Assay Performance:

-

In a quartz cuvette, combine a specific volume of the assay buffer and the human serum.

-

Place the cuvette in the spectrophotometer and allow it to equilibrate to 37°C.

-

Initiate the reaction by adding a small volume of a Nesacaine dilution to the cuvette and mix quickly.

-

Immediately begin recording the decrease in absorbance at the chosen wavelength over time. The hydrolysis of the ester bond in Nesacaine leads to a change in the chromophore and thus a change in absorbance.

-

Continue recording for a sufficient period to establish the initial linear rate of the reaction.

-

-

Data Collection and Analysis:

-

Repeat the assay for each concentration of Nesacaine.

-

For each concentration, determine the initial reaction velocity (v₀) from the slope of the linear portion of the absorbance vs. time plot. Convert this rate from absorbance units per minute to concentration units per minute (e.g., nmol/min/ml of serum) using the Beer-Lambert law (A = εbc).

-

Plot the initial velocity (v₀) against the substrate concentration ([S]). This will yield a Michaelis-Menten curve.

-

To accurately determine K_m and V_max, transform the data using a linear plot, such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]).

-

The y-intercept of the Lineweaver-Burk plot is equal to 1/V_max.

-

The x-intercept is equal to -1/K_m.

-

-

Factors Influencing Nesacaine Metabolism

Several factors can influence the rate of Nesacaine hydrolysis:

-

Genetic Variants: As shown in the data table, individuals with atypical pseudocholinesterase (homozygous or heterozygous) exhibit a significantly higher K_m, indicating a lower affinity of the enzyme for Nesacaine and consequently, a slower metabolism.[10]

-

Drug Interactions: Other drugs can act as inhibitors of pseudocholinesterase. For instance, bupivacaine (B1668057) and neostigmine (B1678181) have been shown to competitively inhibit the hydrolysis of 2-chloroprocaine.[10][11]

-

Physiological and Pathological States: Conditions that reduce the production of pseudocholinesterase by the liver, such as severe liver disease, as well as pregnancy, can decrease the rate of Nesacaine metabolism.[2][3]

Conclusion

The rapid metabolism of Nesacaine by plasma pseudocholinesterase is a defining characteristic of this local anesthetic. The kinetics of this hydrolysis, governed by the principles of Michaelis-Menten, are well-characterized and demonstrate the high efficiency of the typical enzyme. However, for researchers and clinicians, it is imperative to consider the impact of genetic variability, potential drug interactions, and patient-specific physiological conditions, as these can significantly alter the kinetic profile and, consequently, the clinical effects of Nesacaine. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of these crucial enzymatic processes.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Chloroprocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. openanesthesia.org [openanesthesia.org]

- 4. aub.edu.lb [aub.edu.lb]

- 5. What are examples of ester local anesthetics and how are they metabolized? | ClinicalKeyAI [elsevier.com]

- 6. The Half-Life of 2-Chloroprocaine (1986) | Betty R. Kuhnert | 22 Citations [scispace.com]

- 7. Metabolism and measurement of chloroprocaine, an ester-type local anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A prolonged chloroprocaine epidural block in a postpartum patient with abnormal pseudocholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Kinetics of local anesthetic esters and the effects of adjuvant drugs on 2-chloroprocaine hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bupivacaine and other amide local anesthetics inhibit the hydrolysis of chloroprocaine by human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Nesacaine (Chloroprocaine) in Peripheral Nerve Blockade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nesacaine, the brand name for chloroprocaine (B85988), is a fast-acting local anesthetic of the ester class, distinguished by its rapid onset and short duration of action. These properties make it particularly suitable for ambulatory and short-duration surgical procedures. This technical guide provides an in-depth exploration of the pharmacodynamics of Nesacaine in the context of peripheral nerve blockade. It covers its mechanism of action at the molecular level, quantitative data on its potency, onset, and duration of action, and detailed experimental protocols for its evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and the study of local anesthetics.

Mechanism of Action

The primary mechanism of action for Nesacaine, like other local anesthetics, is the blockade of voltage-gated sodium channels (VGSCs) on the neuronal membrane. This action inhibits the generation and propagation of action potentials, thereby preventing the transmission of nerve impulses.

2.1 Interaction with Voltage-Gated Sodium Channels

Local anesthetics exert their effects by physically obstructing the sodium ion-conducting pore of the VGSC. This interaction is state-dependent, meaning the affinity of the drug for the channel varies with the channel's conformational state (resting, open, or inactivated).

-

The Hydrophilic Pathway: Nesacaine, a weak base, exists in both ionized (cationic) and un-ionized (neutral) forms at physiological pH. The un-ionized form is lipid-soluble and can readily cross the nerve's lipid membrane to enter the axoplasm. Once inside the cell, an equilibrium is re-established, and the ionized form of the molecule enters the inner pore of the voltage-gated sodium channel. The cationic form of Nesacaine then binds to a specific receptor site within the pore, primarily when the channel is in the open or inactivated state. This binding stabilizes the channel in a non-conducting conformation, preventing the influx of sodium ions that is necessary for depolarization.

-

Use-Dependent Blockade: The efficacy of the blockade by Nesacaine is enhanced by repetitive nerve stimulation. This phenomenon, known as use-dependent or phasic block, occurs because repeated depolarizations increase the proportion of channels in the open and inactivated states, for which Nesacaine has a higher affinity. This property is particularly relevant for blocking sensory nerve fibers, which often have higher firing rates in the presence of noxious stimuli.

2.2 Signaling Pathway

The primary signaling pathway is the direct inhibition of sodium ion flux. Nesacaine does not typically initiate a complex intracellular signaling cascade for its primary anesthetic effect. The therapeutic outcome is a direct consequence of the physical blockade of the sodium channel pore.

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative parameters for Nesacaine in peripheral nerve blockade.

Table 1: Potency of Nesacaine in Peripheral Nerve Blockade

| Parameter | Species | Nerve | Value | Comparator | Reference(s) |

| ED50 | Rat | Sciatic | 1.2% (95% CI: 1.1-1.6%) | Lidocaine (B1675312): 0.65% (95% CI: 0.65-0.88%) | [1][2] |

Table 2: Onset and Duration of Action of Nesacaine in Peripheral Nerve Blockade (Clinical Data)

| Block Type | Concentration | Onset of Action | Duration of Action | Reference(s) |

| Infiltration & Peripheral Nerve Block | 1% - 2% | 6 - 12 minutes | Up to 60 minutes | [3] |

| Brachial Plexus Block | 2% | Rapid | - | [3] |

| Mandibular Block | 2% | Rapid | - | [3] |

| Infraorbital Block | 2% | Rapid | - | [3] |

| Digital Block (without epinephrine) | 1% | Rapid | - | [3] |

Note: Specific onset and duration times can vary depending on the specific nerve, volume and concentration of the anesthetic used, and the presence of additives like epinephrine.

Experimental Protocols

This section details methodologies for key experiments cited in the evaluation of Nesacaine's pharmacodynamics.

4.1 In Vivo Assessment of Peripheral Nerve Blockade in a Rat Sciatic Nerve Model

This protocol is adapted from methodologies used to assess the efficacy of local anesthetics in rodent models.[1][4]

4.1.1 Objective

To determine the median effective dose (ED50), onset, and duration of sensory and motor blockade of Nesacaine following a sciatic nerve block in rats.

4.1.2 Materials

-

Male Sprague-Dawley rats (250-300g)

-

Nesacaine (chloroprocaine HCl) solutions of varying concentrations

-

Nerve stimulator and insulated needle

-

Apparatus for assessing sensory block (e.g., radiant heat source, von Frey filaments)

-

Apparatus for assessing motor block (e.g., grip strength meter)

4.1.3 Procedure

-

Animal Preparation: Acclimatize rats to the testing environment. On the day of the experiment, lightly anesthetize the rat (e.g., with isoflurane) to allow for accurate injection placement.

-

Sciatic Nerve Block Injection:

-

Place the rat in a prone position.

-

Identify the landmarks for the sciatic nerve (greater trochanter and ischial tuberosity).

-

Insert the insulated needle connected to the nerve stimulator perpendicular to the skin, just posterior to the midpoint between the landmarks.

-

Advance the needle until a motor response (dorsiflexion or plantar flexion of the foot) is elicited at a low current (e.g., 0.2-0.5 mA).

-

Inject a fixed volume (e.g., 0.2 mL) of the Nesacaine solution.

-

-

Assessment of Motor Block:

-

At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes) post-injection, assess motor function using a grip strength meter or a qualitative scoring scale.

-

-

Assessment of Sensory Block:

-

At the same time points, assess sensory function using a radiant heat source (measuring paw withdrawal latency) or von Frey filaments (determining the paw withdrawal threshold). A cut-off time for the heat stimulus is used to prevent tissue damage.

-

-

Data Analysis:

-

ED50 Determination: Use the up-and-down method to determine the concentration of Nesacaine that produces a successful block in 50% of the animals.

-

Onset and Duration: Define onset as the time to complete loss of sensory/motor function and duration as the time from onset to complete recovery.

-

4.2 In Vitro Assessment of Compound Action Potential (CAP) Blockade

This protocol describes a general method for measuring the direct effect of Nesacaine on nerve conduction in an isolated nerve preparation.

4.2.1 Objective

To quantify the concentration-dependent inhibition of compound action potentials in an isolated peripheral nerve by Nesacaine.

4.2.2 Materials

-

Isolated frog sciatic nerve or rat vagus nerve

-

Nerve chamber with stimulating and recording electrodes

-

Stimulator and amplifier

-

Data acquisition system

-

Ringer's solution (or appropriate physiological saline)

-

Nesacaine solutions of varying concentrations

4.2.3 Procedure

-

Nerve Preparation: Dissect the desired nerve and mount it in the nerve chamber, ensuring contact with the stimulating and recording electrodes.

-

Baseline Recording: Perfuse the nerve with control Ringer's solution and record baseline compound action potentials elicited by supramaximal electrical stimulation.

-

Drug Application: Perfuse the nerve with increasing concentrations of Nesacaine solution, allowing for equilibration at each concentration.

-

CAP Recording: Record the compound action potentials at each concentration of Nesacaine.

-

Data Analysis:

-

Measure the amplitude of the compound action potential at each concentration.

-

Calculate the percentage of block relative to the baseline recording.

-

Construct a concentration-response curve by plotting the percentage of block against the Nesacaine concentration.

-

Determine the IC50 value (the concentration that produces 50% inhibition of the compound action potential).

-

Conclusion

Nesacaine (chloroprocaine) is a valuable local anesthetic for peripheral nerve blockade, characterized by its rapid onset and short duration of action. Its pharmacodynamic profile is primarily dictated by its interaction with voltage-gated sodium channels, leading to a state- and use-dependent blockade of nerve impulse transmission. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and characterize the properties of this and other local anesthetics. Further research to determine the specific IC50 values of chloroprocaine for various sodium channel subtypes would provide a more complete understanding of its selectivity and potential for off-target effects.

References

The Nexus of Structure and Function: An In-Depth Technical Guide to the Molecular Structure-Activity Relationship of Chloroprocaine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroprocaine (B85988), a short-acting ester-type local anesthetic, has been a subject of renewed interest due to its rapid onset and metabolism, minimizing systemic toxicity. This technical guide provides a comprehensive analysis of the molecular structure-activity relationship (SAR) of chloroprocaine. We delve into the distinct roles of its aromatic ring, ester linkage, and tertiary amine moiety in defining its anesthetic profile. This document summarizes key quantitative data on its physicochemical properties, potency, and toxicity in structured tables for comparative analysis. Furthermore, it offers detailed experimental protocols for the evaluation of local anesthetics and visualizes critical pathways and workflows using Graphviz diagrams to facilitate a deeper understanding of its mechanism and SAR.

Introduction: The Molecular Architecture of Chloroprocaine

Chloroprocaine, chemically known as 2-(diethylamino)ethyl 4-amino-2-chlorobenzoate, is a derivative of procaine.[1] Its molecular structure is tripartite, a characteristic shared by most local anesthetics, consisting of:

-

A Lipophilic Aromatic Ring: A 4-amino-2-chlorobenzoic acid moiety. This aromatic portion is crucial for the molecule's ability to penetrate the lipid-rich nerve membrane.

-

An Intermediate Ester Linkage: This linkage connects the aromatic ring to the amino group and is the primary site of metabolism by plasma pseudocholinesterases.[2]

-

A Hydrophilic Tertiary Amine Group: A diethylaminoethyl group. In the physiological environment, this group exists in both a protonated (cationic) and an unprotonated (neutral) form. The uncharged form crosses the nerve membrane, while the charged form is believed to be the active entity that binds to the sodium channel receptor.

The addition of a chlorine atom to the C2 position of the benzoic acid ring distinguishes chloroprocaine from its parent compound, procaine, and significantly influences its physicochemical and pharmacological properties.

Mechanism of Action: A Molecular Blockade of Nerve Conduction

The primary mechanism of action of chloroprocaine, like all local anesthetics, is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[3][4] This action prevents the influx of sodium ions, which is essential for the depolarization of the nerve membrane and the propagation of action potentials.[3] The result is a reversible interruption of nerve impulse conduction, leading to a loss of sensation in the innervated area.

The interaction of chloroprocaine with the sodium channel is state-dependent, with a higher affinity for the open and inactivated states of the channel compared to the resting state. This property contributes to the use-dependent block observed with local anesthetics, where nerves that are firing more frequently are more susceptible to blockade.

Signaling Pathway of Chloroprocaine Action

Caption: Signaling pathway of chloroprocaine's anesthetic action.

Structure-Activity Relationship (SAR) of Chloroprocaine

The anesthetic profile of chloroprocaine is intricately linked to its molecular structure. Modifications to each of its three core components can significantly alter its potency, duration of action, and toxicity.

The Aromatic Ring

The nature and position of substituents on the aromatic ring play a critical role in the lipophilicity and overall activity of the local anesthetic.

-

Amino Group at C4: The 4-amino group is a common feature in procaine-type anesthetics and contributes to the molecule's anesthetic properties.

-

Chlorine Atom at C2: The electron-withdrawing chlorine atom at the ortho-position to the ester linkage in chloroprocaine increases the rate of hydrolysis by plasma pseudocholinesterases compared to procaine. This rapid metabolism is responsible for chloroprocaine's short duration of action and low systemic toxicity.[2]

The Intermediate Linkage

The ester linkage in chloroprocaine is a key determinant of its pharmacokinetic profile.

-

Ester vs. Amide: Ester-linked local anesthetics, like chloroprocaine, are generally less stable in solution and are rapidly hydrolyzed in the plasma. This contrasts with amide-linked anesthetics (e.g., lidocaine), which are metabolized more slowly in the liver. The rapid breakdown of chloroprocaine makes it a safer option in contexts where systemic accumulation is a concern, such as in obstetrics.[5]

The Tertiary Amine Group

The hydrophilic amino group is essential for the water solubility of the molecule and its interaction with the sodium channel receptor.

-

pKa and Onset of Action: The pKa of the tertiary amine is a critical factor influencing the onset of action. The pKa is the pH at which 50% of the molecules are in the ionized (cationic) form and 50% are in the non-ionized (base) form. Since the uncharged base is more lipid-soluble and can readily cross the nerve membrane, a pKa closer to the physiological pH (7.4) generally results in a faster onset of action. Chloroprocaine has a relatively high pKa of 8.7, which would theoretically suggest a slower onset. However, its low systemic toxicity allows for the administration of higher concentrations, creating a large concentration gradient that facilitates rapid nerve penetration and a fast onset of action.[3]

-

Alkyl Substituents: The nature of the alkyl groups on the tertiary amine can influence both the potency and duration of action. The diethyl groups in chloroprocaine are common among local anesthetics.

Logical Relationship of Chloroprocaine SAR

Caption: Structure-Activity Relationship (SAR) of chloroprocaine.

Quantitative Data Presentation

The following tables summarize key quantitative data for chloroprocaine in comparison to other commonly used local anesthetics.

Table 1: Physicochemical Properties of Selected Local Anesthetics

| Local Anesthetic | Molecular Weight ( g/mol ) | pKa (25°C) | LogP (Octanol/Water) | Protein Binding (%) |

| Chloroprocaine | 270.77 | 8.7 | 2.86 | ~5% |

| Procaine | 236.31 | 8.9 | 2.5 | ~6% |

| Lidocaine (B1675312) | 234.34 | 7.9 | 2.9 | ~64% |

| Bupivacaine | 288.43 | 8.1 | 3.4 | ~95% |

Data compiled from various sources.

Table 2: Comparative Potency and Toxicity in Mice

| Local Anesthetic | Anesthetic Potency (ED50, % solution) | Convulsant Dose (CD50, mg/kg, IP) | Lethal Dose (LD50, mg/kg, IP) |

| Chloroprocaine | 1.2% | 243.4 | 266.5 |

| Lidocaine | 0.65% | 111.0 | 133.1 |

| Bupivacaine | Not directly compared in the same study | 57.7 | 58.7 |

ED50 data from a rat sciatic nerve block model.[6] CD50 and LD50 data from intraperitoneal administration in mice.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of local anesthetics like chloroprocaine.

In Vivo Model: Mouse Sciatic Nerve Block

This protocol is adapted from methods used to assess the potency and duration of local anesthetics.[8]

Objective: To determine the median effective dose (ED50) and duration of motor blockade of a local anesthetic.

Materials:

-

Male Swiss mice (20-25 g)

-

Test local anesthetic solutions (e.g., chloroprocaine at various concentrations)

-

Vehicle control (e.g., sterile saline)

-

1 mL syringes with 30-gauge needles

-

Inverted wire mesh screen

Procedure:

-

Animal Handling and Injection:

-

Gently restrain the mouse.

-

Inject a small volume (e.g., 0.1 mL) of the test solution into the popliteal space of the right hindlimb, in the vicinity of the sciatic nerve.

-

-

Assessment of Motor Blockade:

-

At predetermined time points (e.g., 2, 5, 10, 15, 30, 60, 90, 120 minutes) after injection, place the mouse on the inverted wire mesh screen.

-

A positive motor blockade is recorded if the mouse is unable to use the injected hindlimb to grasp the wire mesh and the limb hangs freely.

-

-

Determination of ED50 (Up-and-Down Method):

-

Start with an initial concentration of the local anesthetic.

-

If the first mouse shows a motor block, the next mouse is tested with a lower concentration.

-

If the first mouse does not show a motor block, the next mouse is tested with a higher concentration.

-

Continue this up-and-down sequence for a predetermined number of animals.

-

The ED50 is calculated from the sequence of positive and negative responses.

-

-

Determination of Duration of Action:

-

For animals that show a motor block, continue to test them on the wire mesh at regular intervals until the motor function returns to normal (i.e., the mouse can use the limb to grasp the mesh).

-

The duration of action is the time from the onset of the block to the recovery of motor function.

-

In Vitro Model: Whole-Cell Patch Clamp for Sodium Channel Blockade

This protocol is a generalized procedure for assessing the effect of local anesthetics on voltage-gated sodium channels in cultured cells (e.g., HEK-293 cells expressing a specific sodium channel subtype).[9][10]

Objective: To determine the concentration-dependent inhibition (IC50) and state-dependent block of sodium channels by a local anesthetic.

Materials:

-

Cultured cells expressing the target sodium channel

-

Patch-clamp rig (amplifier, micromanipulator, microscope, data acquisition system)

-

Borosilicate glass capillaries for pulling patch pipettes

-

Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4)

-

Intracellular (pipette) solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH adjusted to 7.2)

-

Test local anesthetic solutions at various concentrations

Procedure:

-

Pipette Preparation: Pull a borosilicate glass capillary to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Cell Preparation: Place the coverslip with the cultured cells in the recording chamber and perfuse with the extracellular solution.

-

Gigaohm Seal Formation:

-

Approach a cell with the patch pipette while applying positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (gigaohm) seal.

-

-

Whole-Cell Configuration:

-

Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

-

-

Voltage-Clamp Recordings:

-

Clamp the cell membrane potential at a holding potential where most sodium channels are in the resting state (e.g., -100 mV).

-

Apply a series of depolarizing voltage steps (e.g., to 0 mV) to elicit sodium currents.

-

-

Drug Application:

-

After recording stable baseline currents, perfuse the recording chamber with the local anesthetic solution at a known concentration.

-

-

Data Acquisition and Analysis:

-

Record the sodium currents in the presence of the drug.

-

To determine the IC50, measure the peak sodium current at various drug concentrations and fit the data to a concentration-response curve.

-

To assess state-dependent block, use different voltage protocols to vary the proportion of channels in the resting, open, and inactivated states before and during drug application.

-

Experimental Workflow for Local Anesthetic Evaluation

Caption: Experimental workflow for local anesthetic development.

Conclusion

The molecular structure of chloroprocaine is a finely tuned architecture that dictates its clinical profile as a rapid-onset, short-acting local anesthetic with a favorable safety margin. The chloro-substitution on the aromatic ring accelerates its metabolism via the ester linkage, a key feature distinguishing it from more stable amide anesthetics. The interplay between its lipophilicity, pKa, and protein binding affinity, all rooted in its molecular structure, governs its potency, onset, and duration of action. A thorough understanding of the structure-activity relationships, supported by robust quantitative data and standardized experimental protocols, is paramount for the rational design of novel local anesthetics with improved therapeutic indices. This guide provides a foundational framework for researchers and drug development professionals engaged in this pursuit.

References

- 1. Chloroprocaine | C13H19ClN2O2 | CID 8612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metabolism and measurement of chloroprocaine, an ester-type local anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chloroprocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. File:2-(diethylamino)ethyl 4-amino-2-chlorobenzoate 200.svg - Wikimedia Commons [commons.wikimedia.org]

- 5. Chloroprocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Comparison of the potency of lidocaine and chloroprocaine in sciatic nerve block in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deaths from local anesthetic-induced convulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A sciatic nerve blockade method to differentiate drug-induced local anesthesia from neuromuscular blockade in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 10. docs.axolbio.com [docs.axolbio.com]

Early Research on the Anesthetic Properties of 2-Chloroprocaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research into the anesthetic properties of 2-chloroprocaine. The document focuses on the initial discovery, synthesis, and early pharmacological and clinical investigations that established its profile as a rapid-onset, short-duration local anesthetic.

Introduction and Discovery

2-Chloroprocaine, an ester-type local anesthetic, was first introduced as a promising short-acting spinal anesthetic in 1952 by Foldes and McNall.[1] Its development was driven by the need for a local anesthetic with a rapid onset of action and a duration suitable for ambulatory or short surgical procedures, offering a quicker recovery profile compared to existing agents like lignocaine.[1]

Synthesis and Chemical Properties

The synthesis of 2-chloroprocaine hydrochloride involves the reaction of 2-chloro-4-aminobenzoic acid with thionyl chloride to form 4-amino-2-chlorobenzoyl chloride. This intermediate is then reacted with the hydrochloride salt of 2-diethylaminoethanol to yield 2-chloroprocaine.

Early Pharmacological Investigations

Initial pharmacological research in the 1950s focused on characterizing the anesthetic potency, onset, duration, and toxicity of 2-chloroprocaine. These early studies were crucial in establishing its clinical utility.

Anesthetic Potency and Efficacy

Early clinical studies in dentistry and surgery during the 1950s confirmed the efficacy of 2-chloroprocaine as a local anesthetic.[2] The primary mechanism of action, like other local anesthetics, involves the blockade of voltage-gated sodium channels in nerve fibers, which inhibits the propagation of action potentials and, consequently, nociceptive signals.[3][4][5][6][7]

Onset and Duration of Action

A key characteristic of 2-chloroprocaine highlighted in early research is its rapid onset of action and short duration.[1] This is attributed to its rapid hydrolysis in the plasma by pseudocholinesterase.[1] The short half-life of 2-chloroprocaine contributes to its low systemic toxicity.[1]

Early Toxicity Studies

Concerns regarding the neurotoxicity of 2-chloroprocaine emerged in the early 1980s following reports of neurological deficits after inadvertent intrathecal injections of large doses intended for epidural anesthesia.[1] Subsequent research suggested that the preservative sodium bisulfite, present in earlier formulations, may have contributed to these neurotoxic effects.[1]

Experimental Protocols of Early Research

Detailed experimental protocols from the seminal early papers are not fully available in the public domain. However, based on common methodologies of the era for evaluating local anesthetics, the following experimental designs were likely employed.

Determination of Anesthetic Potency (Animal Models)

-

Methodology: The probable method for determining the potency of 2-chloroprocaine would have been the guinea pig intradermal wheal test. In this method, varying concentrations of the anesthetic solution are injected intradermally into the backs of guinea pigs. The anesthetic effect is then assessed by testing for the absence of a cutaneous reflex in response to a pinprick at fixed time intervals. The minimum concentration required to produce anesthesia in 50% of the animals (ED50) would be determined.

Evaluation of Onset and Duration of Action (Nerve Block Models)

-

Methodology: The sciatic nerve block model in frogs or rats was a common method. The sciatic nerve would be exposed, and a pledget of cotton soaked in a solution of 2-chloroprocaine would be applied. The onset of anesthesia would be determined by the time taken to abolish the reflex response to a stimulus (e.g., acid application) to the foot. The duration of anesthesia would be the time taken for the reflex to return.

Acute Toxicity Studies (LD50 Determination)

-

Methodology: To determine the acute toxicity, the median lethal dose (LD50) would have been established in mice or rats. This would involve the administration of graded doses of 2-chloroprocaine via intravenous or subcutaneous routes to different groups of animals. The mortality in each group would be recorded over a 24-hour period, and the LD50 value would be calculated using statistical methods.

Quantitative Data from Early Research

The following tables summarize the key quantitative data that would have been generated during the early evaluation of 2-chloroprocaine, based on the likely experimental protocols.

Table 1: Comparative Anesthetic Potency of 2-Chloroprocaine and Procaine

| Anesthetic Agent | Relative Potency (vs. Procaine) |

| 2-Chloroprocaine | ~2-3x |

| Procaine | 1x |

Table 2: Onset and Duration of Action of 2-Chloroprocaine in Animal Models

| Parameter | 2-Chloroprocaine (1% Solution) |

| Onset of Action | ~3-5 minutes |

| Duration of Anesthesia | ~30-60 minutes |

Note: These are approximate values based on its known rapid action; precise data from the original animal studies is needed for confirmation.

Table 3: Acute Toxicity of 2-Chloroprocaine in Mice

| Route of Administration | LD50 (mg/kg) |

| Intravenous | ~40-60 |

| Subcutaneous | ~300-400 |

Note: These are estimated values based on its known toxicity profile relative to other local anesthetics of the time.

Visualizations

Signaling Pathway: Mechanism of Action of Local Anesthetics

Caption: Mechanism of action of 2-chloroprocaine on voltage-gated sodium channels.

Experimental Workflow: Determination of Anesthetic Potency

Caption: Experimental workflow for determining the anesthetic potency of 2-chloroprocaine.

Conclusion

The early research on 2-chloroprocaine in the 1950s established its fundamental properties as a local anesthetic with a rapid onset and short duration of action. While the initial studies highlighted its clinical potential, later research in the 1980s also brought to light important safety considerations regarding its formulation. The foundational work from this early period paved the way for the continued use and refinement of 2-chloroprocaine in modern clinical practice, particularly in ambulatory and obstetric anesthesia. Further investigation into the full texts of the seminal papers from this era is warranted to provide a more complete quantitative picture of its early pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. [2-Chloroprocaine, a new local anesthetic for dentistry and surgery; pharmacological research and clinical studies] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lidocaine - Wikipedia [en.wikipedia.org]

- 4. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nesacaine (Chloroprocaine) Degradation Products and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of Nesacaine (chloroprocaine) and the analytical methodologies for the identification and quantification of its degradation products. This document is intended to be a valuable resource for professionals involved in the research, development, and quality control of chloroprocaine-based pharmaceutical products.

Introduction to Nesacaine (Chloroprocaine)

Nesacaine, the brand name for chloroprocaine (B85988) hydrochloride, is a local anesthetic of the ester type.[1] Its rapid onset of action and short duration are attributed to its fast hydrolysis in the plasma by pseudocholinesterase.[2][3] This rapid metabolism minimizes systemic toxicity and placental transfer, making it a valuable agent in certain clinical settings, such as obstetrics.[2][4] The stability of chloroprocaine is a critical quality attribute, as degradation can lead to a loss of potency and the formation of potentially undesirable products. Understanding the degradation profile and having robust analytical methods to monitor it are essential for ensuring the safety and efficacy of Nesacaine formulations.

Degradation Pathways and Products

The primary degradation pathway for chloroprocaine is hydrolysis of its ester linkage. This process is influenced by pH and the presence of enzymes like pseudocholinesterase.[2][3]

Hydrolytic Degradation

Chloroprocaine is susceptible to hydrolysis, which breaks the ester bond, yielding two main degradation products:

This hydrolysis can occur both chemically and enzymatically in the body.[2][3] The chemical structures of chloroprocaine and its primary hydrolytic degradation products are well-established.

Other Potential Impurities and Degradants

Beyond the primary hydrolytic products, other related substances and potential impurities may be present in chloroprocaine drug substances and products. These can originate from the synthesis process or arise from secondary degradation pathways. Some of these identified impurities include:

-

Ethyl 4-amino-2-chlorobenzoate

-

2-(Diethylamino)ethyl 2-chloro-4-nitrobenzoate Hydrochloride

-

(E)-1,2-Bis(3-chloro-4-((2-(diethylamino)ethoxy)carbonyl)phenyl)diazene 1-oxide

-

2-(Diethylamino)ethyl 2-chloro-4-(hydroxyamino)benzoate

-

Bis(2-(diethylamino)ethyl) 4,4'-(hydrazine-1,2-diyl)bis(2-chlorobenzoate)

-

Isopropyl 2-chloro-4-nitrobenzoate

The following diagram illustrates the primary hydrolytic degradation pathway of chloroprocaine.

Caption: Primary hydrolytic degradation pathway of chloroprocaine.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods.[6] These studies involve subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light.[7]

While a comprehensive, publicly available forced degradation study with quantitative data for chloroprocaine is limited, the following table illustrates the expected outcomes based on the known chemistry of ester-containing compounds and general principles of forced degradation studies.[8] The goal of such studies is typically to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products from the parent drug.[6]

| Stress Condition | Reagent/Condition | Duration | Temperature | Expected Degradation (%) | Major Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 10 - 20% | 2-chloro-4-aminobenzoic acid, β-diethylaminoethanol |

| Base Hydrolysis | 0.1 M NaOH | 8 hours | Room Temp | 15 - 25% | 2-chloro-4-aminobenzoic acid, β-diethylaminoethanol |

| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | 5 - 15% | Oxidized derivatives |

| Thermal | Dry Heat | 48 hours | 80°C | 5 - 10% | 2-chloro-4-aminobenzoic acid |

| Photolytic | UV/Visible Light | 7 days | Room Temp | < 10% | Photodegradation products |

Analytical Methodologies

A variety of analytical techniques can be employed for the analysis of chloroprocaine and its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and robust method for this purpose.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.

The following protocol is a synthesis of methodologies reported in the literature for the simultaneous determination of chloroprocaine and its primary degradation product, 2-chloro-4-aminobenzoic acid.[5]

Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV detector.

-

Column: µ-Bondapak C18 column (or equivalent reversed-phase C18 column).

-

Mobile Phase: A mixture of water, acetonitrile, methanol, and glacial acetic acid in a ratio of 74:20:5:1 (v/v/v/v). The mobile phase should also contain 0.05-0.08% (w/v) of sodium 1-heptanesulfonate as an ion-pairing agent.

-

Flow Rate: 2.0 mL/min.

-

Column Temperature: Ambient.

-

Detection Wavelength: 278 nm.

-

Injection Volume: 20 µL.

Preparation of Solutions:

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of chloroprocaine hydrochloride and 2-chloro-4-aminobenzoic acid reference standards in the mobile phase to prepare a stock solution of known concentration.

-

Working Standard Solution: Dilute the stock solution with the mobile phase to a suitable concentration for analysis.

-

Sample Preparation: Dilute the chloroprocaine injection or a solution of the bulk drug substance with the mobile phase to a concentration within the linear range of the method.

System Suitability:

Before sample analysis, the chromatographic system must meet the following suitability parameters:

-

Tailing Factor: Not more than 2.0 for the chloroprocaine peak.

-

Theoretical Plates: Not less than 2000 for the chloroprocaine peak.

-

Relative Standard Deviation (RSD): Not more than 2.0% for six replicate injections of the working standard solution.

The following diagram illustrates a typical experimental workflow for the HPLC analysis of chloroprocaine and its degradation products.

Caption: Typical experimental workflow for HPLC analysis.

Conclusion

This technical guide has outlined the primary degradation pathways of Nesacaine (chloroprocaine), identified its key degradation products and potential impurities, and provided a detailed framework for their analysis using a stability-indicating HPLC method. A thorough understanding of these aspects is crucial for the development of stable and safe chloroprocaine formulations and for ensuring compliance with regulatory standards. The provided experimental protocol and workflows serve as a practical starting point for researchers and analysts in the pharmaceutical industry.

References

In Vitro Plasma Half-Life of Nesacaine: A Comparative Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro plasma half-life of Nesacaine (chloroprocaine), a short-acting ester local anesthetic. A comparative analysis across different species is presented, supported by detailed experimental protocols and a review of its metabolic pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and preclinical studies.

Quantitative Data Summary

The in vitro plasma half-life of Nesacaine is remarkably short, primarily due to its rapid hydrolysis by plasma pseudocholinesterase. While extensive comparative data across a wide range of species is limited in publicly available literature, existing data for humans demonstrates variations based on age and physiological status.

| Species | Group | In Vitro Plasma Half-Life (seconds) |

| Human | Adult Males | 21 ± 2[1] |

| Adult Females | 25 ± 1[1] | |

| Neonates | 43 ± 2[1] | |

| Maternal | 11.2 ± 2.8[2][3] | |

| Fetal | 15.4 ± 5.2[2][3] |

Metabolic Pathway of Nesacaine